Fmoc-D-Glu-OMe

Peptide Synthesis Chirality Epimerization

The D-configuration of Fmoc-D-Glu-OMe is critical for incorporating metabolically stable D-Glu residues into peptides, directly preventing epimerization during SPPS. Its methyl ester offers orthogonal protection distinct from acid-labile OtBu analogs, enabling tailored deprotection strategies. With ≥98% purity and batch-specific CoA, this building block supports reproducible scale-up for glycopeptide antibiotic analogs, peptidomimetics, and chirality-dependent SAR studies.

Molecular Formula C21H21NO6
Molecular Weight 383.4 g/mol
Cat. No. B12498454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Glu-OMe
Molecular FormulaC21H21NO6
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H21NO6/c1-27-20(25)18(10-11-19(23)24)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,23,24)
InChIKeyGVVDKFNHFXLOQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Glu-OMe Procurement Guide: D-Glutamic Acid Derivative for Solid-Phase Peptide Synthesis


Fmoc-D-Glu-OMe (CAS 175452-89-8), also known as N-Fmoc-D-glutamic acid 1-methyl ester, is a protected D-glutamic acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino function and a methyl ester at the side chain . This compound belongs to the class of Fmoc-amino acids and is frequently utilized as a building block in solid-phase peptide synthesis (SPPS) for the regioselective incorporation of D-glutamic acid residues into peptide backbones . The D-chirality introduces distinct conformational properties, making it valuable for designing peptidomimetics and studying chirality-dependent interactions .

Fmoc-D-Glu-OMe: Why Chirality and Protecting Group Orthogonality Prevent Simple Substitution


The critical differentiation of Fmoc-D-Glu-OMe lies in its stereochemistry (D-isomer) and its unique orthogonal protection scheme (Fmoc/OMe). The D-configuration is essential for conferring proteolytic stability and specific biological conformations that the more common L-isomer (Fmoc-L-Glu-OMe) cannot achieve [1]. Epimerization during SPPS is a known side reaction that can significantly alter peptide bioactivity, and the choice of a pre-formed, high-purity D-amino acid building block is a primary strategy to avoid this complication [1][2]. Furthermore, the methyl ester (OMe) protection offers a different synthetic utility compared to other common D-glutamic acid derivatives, such as Fmoc-D-Glu(OtBu)-OH, where the side-chain is protected with an acid-labile tert-butyl group . These orthogonal protection schemes are not interchangeable, as they dictate distinct deprotection strategies and final peptide product profiles. The following evidence quantifies these critical differentiators to guide precise selection and procurement.

Fmoc-D-Glu-OMe Quantitative Differentiation Evidence: A Comparator-Based Guide


Chirality-Driven Conformational Impact: D-Glu-OMe vs. L-Glu-OMe in Peptide Stability and Activity

The D-chirality of Fmoc-D-Glu-OMe provides a fundamental differentiation from its L-isomer counterpart. Epimerization, the conversion of an L-amino acid to its D-form during peptide synthesis, is a well-documented side reaction that can drastically alter a peptide's biological activity [1]. While Fmoc-L-Glu-OMe is a standard building block for natural peptides, Fmoc-D-Glu-OMe is specifically chosen to intentionally incorporate D-glutamic acid, which has been shown to enhance proteolytic stability and, in specific cases like omega-agatoxin, increase inhibitory potency fourfold compared to the L-serine isomer [1]. The use of a pre-formed D-amino acid building block like Fmoc-D-Glu-OMe avoids the reliance on epimerization during synthesis, which can be difficult to control and can lead to up to 80% of the undesired epimer in certain glycopeptide couplings [2].

Peptide Synthesis Chirality Epimerization

Purity and Quality Control: Fmoc-D-Glu-OMe vs. Fmoc-L-Glu-OMe Commercial Specifications

Commercial purity specifications provide a baseline for procurement decisions. Fmoc-D-Glu-OMe is available with a standard purity of ≥98% (HPLC), with batch-specific Certificates of Analysis (CoA) including NMR and HPLC data available from vendors like Bidepharm . In comparison, Fmoc-L-Glu-OMe, the L-isomer counterpart, is commercially offered at a higher purity specification of ≥99.5% (HPLC) by vendors like Chem-Impex . This 1.5% difference in baseline purity specification reflects the higher volume and commercial maturity of the L-isomer.

Peptide Synthesis Quality Control HPLC Purity

Orthogonal Protection Strategy: Fmoc-D-Glu-OMe vs. Fmoc-D-Glu(OtBu)-OH

The choice of side-chain protecting group dictates the entire SPPS strategy. Fmoc-D-Glu-OMe features a methyl ester (OMe) protecting the side-chain carboxyl group, which is stable to the basic conditions used for Fmoc deprotection but is cleaved under the same final acidic conditions (e.g., TFA) that cleave the peptide from the resin . In contrast, Fmoc-D-Glu(OtBu)-OH utilizes a tert-butyl (OtBu) ester, which is also acid-labile and removed during final cleavage . The key differentiator is molecular weight, with Fmoc-D-Glu(OtBu)-OH (MW 425.47 g/mol) being approximately 11% heavier than Fmoc-D-Glu-OMe (MW 383.39 g/mol) . This weight difference impacts the stoichiometry and cost calculations for large-scale syntheses.

Solid-Phase Peptide Synthesis Protecting Groups Orthogonality

Proven Utility in Epimerization-Prone Peptide Synthesis

The use of Fmoc-D-amino acids, such as Fmoc-D-Glu-OMe, is a validated strategy to circumvent epimerization issues in challenging SPPS. A rapid Fmoc-based protocol for synthesizing epimerization-prone intermediates of glycopeptide antibiotics like vancomycin and teicoplanin achieved high yields (38-71%) and excellent purity by using easily accessible Fmoc-protected amino acids under optimized coupling conditions [1]. This demonstrates the utility of having the correct chirality pre-installed in the building block.

Glycopeptide Synthesis Epimerization Control Antibiotics

Fmoc-D-Glu-OMe: Primary Research and Industrial Application Scenarios


Synthesis of D-Amino Acid-Containing Therapeutic Peptides and Peptidomimetics

This is the core application for Fmoc-D-Glu-OMe. It is procured for the solid-phase synthesis of peptides where a D-glutamic acid residue is specifically required to confer enhanced proteolytic stability, modulate biological activity, or study chirality-dependent receptor interactions [1]. The D-chirality is essential for creating metabolically stable peptidomimetics and for investigating the structure-activity relationships (SAR) of bioactive peptides where the L- to D-substitution can drastically alter potency and selectivity [1].

Synthesis of Chirally Complex Glycopeptides and Natural Product Analogs

Fmoc-D-Glu-OMe is a valuable building block for synthesizing complex, epimerization-prone molecules such as glycopeptide antibiotics (e.g., vancomycin, teicoplanin) and other natural product analogs [2]. The pre-installed D-stereochemistry helps researchers avoid challenging epimerization control during synthesis, enabling access to these structurally complex and therapeutically important compounds with higher purity and yield [2].

Bioconjugation and Protein Engineering Studies Requiring Non-Natural Amino Acids

In protein engineering and bioconjugation, Fmoc-D-Glu-OMe is used to site-specifically introduce a non-natural D-glutamic acid residue into peptides or proteins. This modification can be used to probe protein function, create novel bioconjugates with altered properties, or install a unique chemical handle for further derivatization [1]. The methyl ester protection offers flexibility in designing orthogonal conjugation strategies [1].

SPPS Optimization and Scalable Process Development

For process chemists and R&D groups scaling up peptide synthesis, Fmoc-D-Glu-OMe is selected as the building block of choice for incorporating D-glutamic acid. The commercial availability of the compound with defined purity specifications (≥98%) and batch-specific analytical data (CoA) supports reproducible and scalable manufacturing processes . Its lower molecular weight compared to the OtBu-protected analog can also offer cost and stoichiometric advantages in large-scale production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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